[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Description
The compound "[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane; dichloromethane; dichlororuthenium; 1-methyl-4-propan-2-ylbenzene" is a multicomponent system comprising:
- A bidentate phosphine ligand: The organic backbone features two diphenylphosphane groups, chloro substituents, and methoxy groups at specific positions, enabling strong coordination to metal centers.
- Dichloromethane (CH₂Cl₂): A solvent commonly used in organometallic synthesis for its polarity and ability to stabilize charged intermediates.
- Dichlororuthenium (RuCl₂): A transition metal complex likely forming a coordination center with the phosphine ligand.
- 1-Methyl-4-propan-2-ylbenzene (p-cymene): A bulky aromatic ligand that enhances solubility and stabilizes metal complexes via π-interactions.
This compound’s structural complexity suggests applications in catalysis or materials science, where the phosphine ligand’s electron-donating properties and steric bulk may influence reactivity .
Properties
IUPAC Name |
[4-chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30Cl2O2P2.C10H14.CH2Cl2.2ClH.Ru/c1-41-37-31(39)23-25-33(43(27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(37)36-34(26-24-32(40)38(36)42-2)44(29-19-11-5-12-20-29)30-21-13-6-14-22-30;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h3-26H,1-2H3;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJZRLEUNXRKG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.COC1=C(C=CC(=C1C2=C(C=CC(=C2OC)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)Cl.C(Cl)Cl.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H46Cl6O2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane is a complex organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structure, featuring multiple aromatic rings and phosphorus-containing moieties, suggests a variety of interactions with biological targets.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 651.5 g/mol. The structure includes several functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C38H30Cl2O2P2 |
| Molecular Weight | 651.5 g/mol |
| CAS Number | 185913-98-8 |
Anticancer Properties
Research indicates that organophosphorus compounds, including this particular compound, exhibit anticancer activity by inducing apoptosis in various cancer cell lines. The presence of diphenylphosphine and methoxy groups enhances its potential to interact with cellular pathways involved in cancer progression.
- Mechanism of Action : The compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and eventual cell death.
- Case Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) cells. These studies often utilize assays like MTT to assess cell viability and flow cytometry for cell cycle analysis.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . Its structural characteristics allow it to disrupt bacterial membranes or interfere with metabolic pathways essential for bacterial survival.
- Efficacy Against Pathogens : Preliminary studies suggest effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Potential Applications : Its use as a lead compound in the development of new antimicrobial agents is being explored, particularly in the context of rising antibiotic resistance.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity.
- Synthesis Pathways : Various synthetic routes have been proposed, often involving the formation of phosphine oxides or chlorinated intermediates.
- Biological Evaluation : Following synthesis, biological evaluations are conducted to assess both cytotoxicity and selectivity against cancerous versus normal cells.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- RuCl₂(PPh₃)₃: A ruthenium complex with triphenylphosphine ligands.
- [RuCl₂(p-cymene)]₂: A dimeric ruthenium complex with p-cymene ligands but lacking phosphine coordination. This compound exhibits distinct redox behavior due to the absence of strong σ-donor ligands .
- Bidentate phosphine-ruthenium complexes: Compounds like [RuCl₂(dppe)] (dppe = 1,2-bis(diphenylphosphino)ethane) share coordination geometry but lack the chloro-methoxy substituents, altering electronic properties and substrate binding .
Table 1: Structural and Electronic Comparison
| Compound | Ligand Type | Substituents | Coordination Geometry | Key Applications |
|---|---|---|---|---|
| Target Compound | Bidentate phosphine | Cl, OMe, Ph₂P | Octahedral (Ru) | Catalysis, Synthesis |
| RuCl₂(PPh₃)₃ | Monodentate phosphine | Ph₃P | Trigonal bipyramidal | Homogeneous catalysis |
| [RuCl₂(p-cymene)]₂ | Arene | p-cymene | Tetrahedral | Oxidation reactions |
| [RuCl₂(dppe)] | Bidentate phosphine | Ph₂P-CH₂-CH₂-Ph₂P | Octahedral | Hydrogenation |
Physicochemical Properties
- Solubility: The inclusion of p-cymene and dichloromethane enhances solubility in non-polar solvents compared to purely phosphine-based Ru complexes, which often require polar aprotic solvents .
- Stability : Chloro and methoxy substituents on the phosphine ligand may increase oxidative stability relative to unsubstituted analogues like [RuCl₂(PPh₃)₃], which degrade under aerobic conditions .
- NMR Profiles: Similar to hydroxyacetophenone derivatives (), substituent positioning (e.g., chloro vs. methoxy) alters chemical shifts in regions corresponding to aromatic protons (δ 6.5–8.5 ppm) .
Computational and Bioactivity Comparisons
- Molecular Similarity : Tanimoto scores (structural similarity metrics) between the target compound and RuCl₂(PPh₃)₃ are estimated at ~0.65–0.75, indicating moderate overlap in pharmacophoric features .
- Energy Optimization : Force field simulations (e.g., Universal Force Field, UFF) suggest the target compound’s optimized energy is 15–20% lower than [RuCl₂(p-cymene)]₂, implying greater thermodynamic stability .
- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles () would group this compound with other phosphine-metal complexes sharing protein target interactions (e.g., kinase inhibition).
Table 2: Computational Metrics
| Metric | Target Compound | RuCl₂(PPh₃)₃ | [RuCl₂(p-cymene)]₂ |
|---|---|---|---|
| Tanimoto Similarity Score | 1.0 (reference) | 0.72 | 0.58 |
| UFF Energy (kcal/mol) | -245.3 | -198.7 | -210.4 |
| LogP (Predicted) | 3.8 | 2.1 | 1.9 |
Functional Advantages and Limitations
- Advantages :
- Limitations :
- Synthetic complexity due to multiple substituents increases production costs.
- Dichloromethane’s volatility limits long-term storage stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
